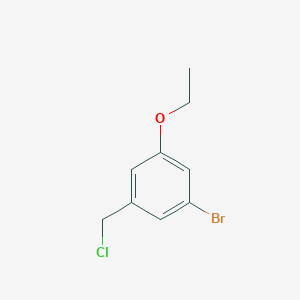

1-Bromo-3-(chloromethyl)-5-ethoxybenzene

Description

Properties

Molecular Formula |

C9H10BrClO |

|---|---|

Molecular Weight |

249.53 g/mol |

IUPAC Name |

1-bromo-3-(chloromethyl)-5-ethoxybenzene |

InChI |

InChI=1S/C9H10BrClO/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-5H,2,6H2,1H3 |

InChI Key |

VEXZVQOJMGRIET-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)CCl)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Bromo-3-(chloromethyl)-5-ethoxybenzene

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach:

- Step 1: Introduction of the ethoxy group onto the benzene ring, often via electrophilic aromatic substitution or nucleophilic aromatic substitution starting from a hydroxybenzene derivative.

- Step 2: Bromination at the 1-position (relative to ethoxy) using brominating agents under controlled conditions to avoid polysubstitution.

- Step 3: Introduction of the chloromethyl group at the 3-position via chloromethylation, typically using formaldehyde and hydrochloric acid or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

This sequence ensures the correct substitution pattern and functional group compatibility.

Detailed Preparation Routes

Bromination of Ethoxybenzene Derivatives

- Bromination of ethoxybenzene or its derivatives is performed using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or chloroform.

- Temperature control is critical, often maintained below 35 °C to prevent over-bromination.

- The reaction can be catalyzed by Lewis acids such as iron(III) bromide to increase regioselectivity toward the 1-position.

- Example: Reaction of ethoxybenzene with bromine in acetic acid yields primarily 1-bromo-5-ethoxybenzene.

Chloromethylation to Introduce the Chloromethyl Group

- Chloromethylation is typically achieved by treating the brominated ethoxybenzene with formaldehyde and hydrochloric acid or chloromethyl methyl ether.

- A Lewis acid catalyst such as zinc chloride or stannic chloride is used to activate the electrophile.

- The reaction is carried out under reflux conditions to ensure complete substitution at the 3-position.

- This step requires careful control to avoid polymerization or side reactions.

Representative Literature Procedure (Hypothetical Example Based on Analogous Compounds)

| Step | Reagents & Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| 1 | Ethoxybenzene + Br2 (1 equiv) in AcOH, 0–30 °C, 2 h | 1-Bromo-5-ethoxybenzene, 85% yield | Controlled temperature avoids polysubstitution |

| 2 | 1-Bromo-5-ethoxybenzene + paraformaldehyde + HCl + ZnCl2, reflux 4 h | This compound, 70% yield | Chloromethylation at 3-position |

| 3 | Purification by recrystallization or column chromatography | Pure target compound | Confirmed by NMR, IR, and melting point |

Analysis of Preparation Methods

Advantages and Challenges

-

- The stepwise approach allows selective functionalization.

- Use of mild conditions in bromination reduces by-products.

- Chloromethylation is a well-established method for introducing chloromethyl groups on aromatic rings.

-

- Chloromethylation reagents like chloromethyl methyl ether are carcinogenic and require strict safety measures.

- Side reactions such as polymerization can occur during chloromethylation.

- Regioselectivity must be carefully controlled to avoid substitution at undesired positions.

Purification and Characterization

- Purification typically involves recrystallization from solvents like methanol or ethyl acetate or chromatographic methods.

- Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution pattern.

- Infrared (IR) spectroscopy to identify functional groups.

- Melting point determination to assess purity.

- Mass spectrometry (MS) for molecular weight confirmation.

Comparative Data from Related Compounds

While direct literature on this compound is limited, related compounds such as 1-bromo-3,5-dichlorobenzene and 1-bromo-3-chloro-5-iodobenzene have been synthesized using similar halogenation and substitution strategies, providing valuable insights:

These examples underscore the importance of protecting groups, controlled reaction conditions, and multi-step synthesis in preparing halogenated benzene derivatives with multiple substituents.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Typical Yield (%) | Key Notes |

|---|---|---|---|---|

| Ethoxy group introduction | Starting from ethoxybenzene or ethoxylation of phenol | To provide ethoxy substituent | N/A | Usually commercially available |

| Bromination | Br2 or NBS in AcOH, 0–30 °C, FeBr3 catalyst | Selective bromination at 1-position | 80–90 | Temperature control critical |

| Chloromethylation | Paraformaldehyde + HCl + ZnCl2, reflux | Introduction of chloromethyl group at 3-position | 60–75 | Safety concerns with reagents |

| Purification | Recrystallization or chromatography | Isolation of pure compound | N/A | Confirmed by NMR, IR, MS |

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(chloromethyl)-5-ethoxybenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove halogen atoms, resulting in the formation of simpler aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and lithium aluminum hydride are commonly used.

Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are utilized.

Major Products Formed:

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

Oxidation: Products include aldehydes, ketones, and carboxylic acids.

Reduction: Products include dehalogenated aromatic compounds.

Scientific Research Applications

1-Bromo-3-(chloromethyl)-5-ethoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.

Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(chloromethyl)-5-ethoxybenzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The ethoxy group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

The following analysis compares 1-Bromo-3-(chloromethyl)-5-ethoxybenzene with structurally related aromatic compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Benzene Ring

Key Compounds :

1-Bromo-3-(chloromethyl)-5-nitrobenzene (CAS 318261-49-3):

- Substituents : Bromo (1-), chloromethyl (3-), nitro (5-).

- Molecular Weight : 250.48 g/mol .

- Applications : Used in medicinal chemistry for synthesizing bioactive molecules due to the electron-withdrawing nitro group, which enhances reactivity in substitution reactions .

1-Bromo-3-chloro-5-methoxybenzene (CAS 174913-12-3): Substituents: Bromo (1-), chloro (3-), methoxy (5-). Molecular Weight: 221.48 g/mol (estimated). Applications: Intermediate in synthesizing phloroglucinol derivatives; the methoxy group improves solubility in polar solvents .

1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene (CAS 1265218-86-7):

- Substituents : Bromo (1-), chloro (5-), ethoxy (2-), fluoro (3-).

- Molecular Weight : 253.5 g/mol .

- Applications : Fluorinated analogs are critical in drug design for metabolic stability .

Functional Group Comparisons

Physicochemical Properties

- Reactivity : The chloromethyl group in this compound facilitates nucleophilic substitution reactions, unlike methoxy or methyl substituents, which are less reactive .

- Boiling/Melting Points : Ethoxy-substituted derivatives generally have higher boiling points compared to methoxy analogs due to increased molecular weight and van der Waals interactions (e.g., 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene, bp >200°C vs. 3-Bromo-5-chloroanisole, bp ~180°C ).

- Toxicity: Chloromethyl-containing compounds may pose handling risks similar to bis(chloromethyl) ether (BCME), a known carcinogen .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-3-(chloromethyl)-5-ethoxybenzene, and how do functional groups influence reaction compatibility?

- Methodological Answer : A multi-step synthesis is typically required. Begin with 3-ethoxy-5-methylbenzene as the core structure. Introduce bromine via electrophilic aromatic substitution (directed by the ethoxy group’s para-activating effect). Subsequent chlorination of the methyl group using radical initiators (e.g., AIBN) or photochemical methods ensures selective chloromethylation. Critical parameters include temperature control (0–5°C for bromination to avoid over-halogenation) and inert atmospheres to prevent oxidation of the chloromethyl group .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : The ethoxy group (-OCH₂CH₃) appears as a triplet (δ 1.3–1.4 ppm) and quartet (δ 3.4–3.6 ppm). The chloromethyl (-CH₂Cl) protons split into a singlet (δ 4.5–4.7 ppm) due to neighboring electronegative atoms.

- ¹³C NMR : Confirm the bromine (C-Br, δ 105–115 ppm) and ethoxy (C-O, δ 60–70 ppm) carbons.

- IR : Stretching vibrations for C-Br (~600 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups.

- Mass Spectrometry : Molecular ion peak at m/z 248.9 (calculated for C₉H₁₀BrClO) ensures correct molecular weight .

Advanced Research Questions

Q. How does the ethoxy group influence regioselectivity in nucleophilic substitution compared to nitro or methyl substituents?

- Methodological Answer : The ethoxy group is a strong para-directing, electron-donating group, enhancing reactivity at the para position. In contrast, nitro groups (meta-directing, electron-withdrawing) reduce electrophilicity. For example, in Suzuki-Miyaura cross-coupling, the bromine at the para position (relative to ethoxy) reacts preferentially with boronic acids. Computational DFT studies (e.g., Gaussian 16) can model charge distribution to predict regioselectivity .

Q. What strategies mitigate decomposition during storage or reactions involving the chloromethyl and bromo groups?

- Methodological Answer :

- Storage : Use amber vials under nitrogen at –20°C to prevent photolytic cleavage of C-Br bonds and hydrolysis of C-Cl bonds.

- Reaction Solvents : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but require anhydrous conditions to avoid side reactions (e.g., hydrolysis to -CH₂OH).

- Catalytic Additives : Add KI (0.1 eq.) in SN₂ reactions to enhance leaving-group ability and reduce reaction time, minimizing exposure to degrading conditions .

Q. How can computational modeling optimize reaction pathways for cross-coupling using this compound?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock to simulate Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination). The ethoxy group’s steric bulk may hinder transmetalation steps, requiring ligands like XPhos for improved yield.

- Transition State Analysis : Identify energy barriers for C-Br vs. C-Cl activation. Bromine’s lower electronegativity typically makes C-Br bonds more reactive in oxidative addition .

Data Contradiction Analysis

Q. Conflicting reports on stability under basic conditions: How to reconcile discrepancies?

- Methodological Answer : Stability varies with solvent and base strength. In methanol/NaOH (pH >12), hydrolysis of -CH₂Cl to -CH₂OH occurs rapidly (t₁/₂ <1 hr). However, in THF with mild bases (e.g., K₂CO₃), the compound remains stable for >24 hr. Always validate conditions via TLC or in-situ IR to monitor degradation .

Experimental Design Challenges

Designing a kinetic study to compare C-Br and C-Cl reactivity in Sonogashira coupling

- Methodological Answer :

- Control Variables : Use identical Pd(PPh₃)₄/CuI ratios, solvent (THF), and temperature (60°C).

- Kinetic Sampling : Aliquot reactions at 0, 15, 30, 60, 120 min. Analyze via GC-MS to track consumption of starting material.

- Rate Constants : Calculate k values for C-Br and C-Cl activation. Expect faster kinetics for C-Br due to lower bond dissociation energy (~65 kcal/mol vs. 81 kcal/mol for C-Cl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.